molecular formula C13H20OS B285977 1-(3-Thien-2-ylpropyl)cyclohexanol

1-(3-Thien-2-ylpropyl)cyclohexanol

Cat. No.: B285977
M. Wt: 224.36 g/mol
InChI Key: DLDBZGNFXFRTKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Thien-2-ylpropyl)cyclohexanol is a cyclohexanol derivative featuring a thiophene-containing alkyl chain substituent. The thienyl group introduces aromaticity and sulfur-based electronic characteristics, distinguishing it from other cyclohexanol analogues. Cyclohexanol derivatives are widely explored for applications in pharmaceuticals, agrochemicals, and organic synthesis due to their stereochemical complexity and functional versatility .

Properties

Molecular Formula

C13H20OS

Molecular Weight

224.36 g/mol

IUPAC Name

1-(3-thiophen-2-ylpropyl)cyclohexan-1-ol

InChI

InChI=1S/C13H20OS/c14-13(8-2-1-3-9-13)10-4-6-12-7-5-11-15-12/h5,7,11,14H,1-4,6,8-10H2

InChI Key

DLDBZGNFXFRTKS-UHFFFAOYSA-N

SMILES

C1CCC(CC1)(CCCC2=CC=CS2)O

Canonical SMILES

C1CCC(CC1)(CCCC2=CC=CS2)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues of 1-(3-Thien-2-ylpropyl)cyclohexanol include:

Compound Name Substituent(s) Key Features
1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclohexanol 4-Methoxyphenyl, aminoethyl Intermediate for venlafaxine (antidepressant); polar methoxy group enhances solubility
1-{(1S)-2-Amino-1-[3-(trifluoromethoxy)phenyl]ethyl}cyclohexanol Trifluoromethoxyphenyl, aminoethyl Potent norepinephrine reuptake inhibitor; fluorinated group improves metabolic stability
2-[1-(4-Bromophenyl)-3-hydroxypropyl]cyclohexanol 4-Bromophenyl, hydroxylpropyl 1,5-Diol used in spirocyclic synthesis; bromine enhances electrophilic reactivity
1-(p-Methoxyphenyl)ethanol 4-Methoxyphenyl Precursor for quinolines; methoxy group aids in hydrogen bonding

Key Differences :

  • Electronic Properties : The thienyl group in the target compound provides π-electron density and sulfur-based resonance effects, contrasting with the electron-donating methoxy (e.g., ) or electron-withdrawing trifluoromethoxy groups (e.g., ).
  • Solubility : Thiophene’s lower polarity compared to methoxy or hydroxyl groups may reduce aqueous solubility but enhance lipid membrane permeability.
  • Reactivity : Thiophene’s aromaticity could facilitate electrophilic substitution reactions, whereas bromophenyl groups (e.g., ) favor nucleophilic displacement.

Physicochemical Properties

Property This compound (Predicted) 1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclohexanol 1-(Trifluoromethoxyphenyl) Analogue
Molecular Weight ~250 g/mol 307.4 g/mol 375.3 g/mol
LogP (Lipophilicity) ~3.5 (moderate) 2.8 4.1
Aqueous Solubility Low (thienyl hydrophobicity) Moderate (polar amino/methoxy) Low (fluorinated group)
Thermal Stability High (aromatic stabilization) Moderate High (CF3 group inertness)

Mass Spectrometry: Cyclohexanol derivatives often exhibit similar fragmentation patterns, complicating differentiation. However, the thienyl group may produce unique ions (e.g., m/z 85 for thiophene fragments) .

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